(Z)-Cinnamyl Chloride

Description

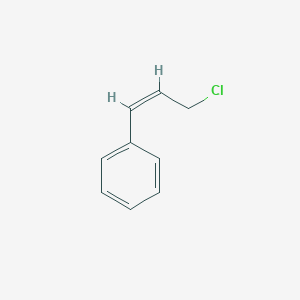

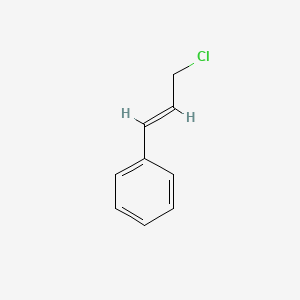

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cis- vs. Trans-Cinnamyl Chloride: Structural Dynamics, Synthesis, and Analytical Differentiation

The following technical guide details the structural, synthetic, and analytical distinctions between cis- and trans-cinnamyl chloride.

Executive Summary

In drug development and advanced organic synthesis, the stereochemical integrity of allylic electrophiles is critical. Cinnamyl chloride (3-chloro-1-phenylprop-1-ene) exists as two geometric isomers: the thermodynamically stable trans (

This guide provides a definitive technical analysis of the structural differences, spectroscopic signatures, and synthetic pathways for both isomers, offering a self-validating protocol for their identification and handling.

Structural Analysis & Physical Properties[1]

The core difference lies in the spatial arrangement of the phenyl ring and the chloromethyl group across the C1=C2 double bond.

Geometric Isomerism[2]

-

Trans (E) Isomer: The phenyl group and the chloromethyl group are on opposite sides (anti-periplanar-like). This minimizes steric repulsion, making it the thermodynamic sink (approx. 3–4 kcal/mol more stable).

-

Cis (Z) Isomer: The phenyl and chloromethyl groups occupy the same face (syn-periplanar-like). This creates significant steric strain (A1,3 strain) between the orth-hydrogens of the phenyl ring and the chloromethyl protons/chlorine atom.

Comparative Physical Data

The steric strain in the cis isomer results in slightly different physical properties, primarily higher volatility and density variations due to packing inefficiencies.

| Property | Trans-Cinnamyl Chloride ( | Cis-Cinnamyl Chloride ( |

| CAS Number | 18355-63-0 (Generic: 2687-12-9) | 21087-29-6 |

| Molecular Weight | 152.62 g/mol | 152.62 g/mol |

| Boiling Point | 108–110 °C (12 mmHg) | ~104–106 °C (12 mmHg) |

| Density | 1.096 g/mL | ~1.102 g/mL |

| Thermodynamic Stability | High | Low (Prone to isomerization) |

| Dipole Moment | Lower (Vectors cancel partially) | Higher (Vectors additive) |

Spectroscopic Characterization (The "Gold Standard")

Nuclear Magnetic Resonance (NMR) is the only reliable method for definitive assignment. The vicinal coupling constant (

Proton NMR ( H-NMR) Protocol

To distinguish the isomers, focus on the vinylic region (5.5 – 7.0 ppm).

-

Trans (

): Exhibits a large coupling constant due to the-

(ppm): ~6.65 (d,

-

Diagnostic

Value: 14 – 16 Hz .

-

(ppm): ~6.65 (d,

-

Cis (

): Exhibits a smaller coupling constant due to the-

(ppm): ~6.55 (d,

-

Diagnostic

Value: 10 – 12 Hz .

-

(ppm): ~6.55 (d,

Analytical Decision Tree

The following logic flow ensures accurate assignment during process monitoring.

Synthesis & Isomeric Control[3][4][5]

Controlling the

Mechanism of Chlorination

The conversion of cinnamyl alcohol to cinnamyl chloride typically uses thionyl chloride (

-

Mechanism A (

): In the absence of base, the reaction proceeds via an internal return mechanism within a tight ion pair. This tends to retain the double bond geometry.-

Trans-Alcohol

Trans-Chloride. -

Cis-Alcohol

Cis-Chloride.

-

-

Mechanism B (

): If the reaction temperature is high or a polar solvent stabilizes the carbocation, the allylic cation forms. This planar intermediate allows rotation, leading to the thermodynamic Trans product regardless of starting geometry.

Synthetic Workflow

Experimental Protocols

Protocol A: Synthesis of Trans-Cinnamyl Chloride

Target: High purity thermodynamic product.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and

inlet. -

Reagents: Charge flask with trans-cinnamyl alcohol (13.4 g, 100 mmol) and dry dichloromethane (DCM, 100 mL). Cool to 0°C.

-

Addition: Add thionyl chloride (

, 8.0 mL, 110 mmol) dropwise over 30 minutes. Note: Gas evolution ( -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Remove solvent and excess

under reduced pressure (rotary evaporator). -

Purification: Vacuum distillation (approx. 110°C at 12 mmHg).

-

Yield: Expect ~90% clear yellow liquid.

Protocol B: Isolation of Cis-Cinnamyl Chloride

Target: Retention of Z-geometry from Cis-alcohol precursor.

Note: Cis-cinnamyl alcohol is typically obtained by Lindlar reduction of phenylpropargyl alcohol.

-

Setup: Flame-dried glassware under Argon.

-

Reagents: Cis-cinnamyl alcohol (1.34 g, 10 mmol) in dry ether (20 mL).

-

Reagent (Appel Conditions): Add Carbon Tetrachloride (

, 1.5 eq) and cool to 0°C. Add Triphenylphosphine (-

Why Appel? The neutral conditions prevent acid-catalyzed isomerization to the trans isomer.

-

-

Workup: Filter off the precipitated triphenylphosphine oxide (

) through a silica plug. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Do not distill (heat causes isomerization).

Reactivity & Stability

Nucleophilic Substitution ( )

-

Trans: Reacts rapidly with nucleophiles. The planar nature allows easy backside attack.

-

Cis: Reacts slower in

reactions due to steric shielding of the

Solvolysis ( )

Both isomers generate the same resonance-stabilized allylic cation. Consequently, solvolysis of pure cis-chloride often yields a mixture of cis and trans products (with trans predominating), resulting in a loss of stereochemical information.

References

-

Hatch, L. F., & Alexander, H. E. (1949). Allylic Chlorides. XII. Preparation and Properties of cis- and trans-Cinnamyl Chloride. Journal of the American Chemical Society, 71(10), 3536–3537.

-

BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination.[2] Angewandte Chemie International Edition, 14(12), 801–811.

-

ChemicalBook. (2026). Cinnamyl Chloride Properties and Synthesis.

Sources

An In-depth Technical Guide to cis-1-Phenyl-3-chloropropene

This guide provides a comprehensive technical overview of cis-1-phenyl-3-chloropropene, a chlorinated alkene of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its molecular characteristics, synthesis, and analytical characterization.

Introduction and Core Concepts

Cis-1-phenyl-3-chloropropene, also known by its IUPAC name (Z)-(3-chloroprop-1-en-1-yl)benzene, is an organic compound featuring a phenyl group and a chlorine atom attached to a propene backbone with a cis or Z configuration at the double bond. This specific stereochemistry plays a crucial role in its reactivity and potential applications as a building block in the synthesis of more complex molecules. The presence of the reactive allylic chloride and the phenyl group makes it a versatile intermediate for introducing the cinnamyl moiety in a stereospecific manner.

Understanding the precise molecular weight and physicochemical properties of this compound is fundamental for its application in quantitative and qualitative analytical procedures, as well as for designing and executing synthetic strategies.

Physicochemical Properties and Molecular Characteristics

The fundamental properties of cis-1-phenyl-3-chloropropene are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| CAS Number | 39199-93-4 | [1] |

| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from related compounds |

| Boiling Point | Data not available for the pure cis isomer. The related compound 1-chloro-3-phenylpropane has a boiling point of 219 °C.[2][3] | |

| Density | Data not available for the pure cis isomer. The related compound 1-chloro-3-phenylpropane has a density of 1.08 g/mL at 25 °C.[2] | |

| Solubility | Insoluble in water; soluble in common organic solvents.[4] |

Stereoselective Synthesis of cis-1-Phenyl-3-chloropropene

The stereoselective synthesis of the cis isomer of 1-phenyl-3-chloropropene is a key challenge. While the synthesis of cinnamyl chloride (a mixture of isomers) is commonly achieved through the reaction of cinnamyl alcohol with a chlorinating agent like thionyl chloride, achieving high cis selectivity requires specific synthetic strategies.[5] One potential approach involves a Wittig-type reaction that favors the formation of (Z)-olefins.[6]

Conceptual Synthetic Workflow

A plausible synthetic route to achieve a higher proportion of the cis isomer is outlined below. This workflow is based on established organometallic reactions known for their stereocontrol.

Sources

- 1. rsc.org [rsc.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chemicalbull.com [chemicalbull.com]

- 4. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. Cinnamyl chloride | 21087-29-6 | Benchchem [benchchem.com]

- 6. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes [organic-chemistry.org]

Foreword: Navigating the Nuances of Isomeric Safety

An In-depth Technical Guide to the Safe Handling of (Z)-Cinnamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

(Z)-Cinnamyl chloride, a specific stereoisomer of cinnamyl chloride, is a valuable reagent in organic synthesis. However, its utility is matched by a significant hazard profile rooted in its chemical reactivity. Much of the publicly available safety data does not differentiate between the (Z) and (E) isomers, often defaulting to information on the more common and thermodynamically stable (E)-trans isomer or mixtures.[1][2] This guide asserts a critical safety principle: in the absence of specific data to the contrary, the (Z)-isomer must be handled with the assumption that it presents, at minimum, the same hazards as its (E)-counterpart. The underlying chemical functionalities that dictate its hazardous nature are identical. This document synthesizes available data, grounded in chemical first principles, to provide a comprehensive safety framework for laboratory professionals.

Section 1: Molecular Identity and Physicochemical Characteristics

(Z)-Cinnamyl chloride, systematically named [(Z)-3-chloroprop-1-enyl]benzene, is an organochloride with the chemical formula C₉H₉Cl.[3] The defining feature is the cis configuration of the substituents around the carbon-carbon double bond, which differentiates it from the trans or (E)-isomer. This stereochemical distinction is crucial for its application in stereospecific syntheses but does not fundamentally alter its hazard profile.

Caption: Chemical structures of (Z) and (E) isomers of Cinnamyl Chloride.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties. Note that some data points are derived from sources that do not specify the isomer and should be treated as representative values.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | [3] |

| Molecular Weight | 152.62 g/mol | [2][3] |

| CAS Number | 39199-93-4 ((Z)-isomer) | [3] |

| 2687-12-9 ((E)-isomer or mixture) | [2][4][5] | |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 108 °C @ 12-16 mmHg | |

| Melting Point | -19 °C | |

| Density | ~1.096 g/mL at 25 °C | |

| Flash Point | 79 °C (174.2 °F) | [1][5] |

| Water Solubility | Low (0.2 g/L at 20 °C) | [1][6] |

| Storage | Refrigerate (2-8°C) | [1][7] |

Section 2: The Chemistry of Hazard - Understanding Reactivity

The primary driver of (Z)-Cinnamyl Chloride's toxicity is its chemical structure. As an allylic chloride , it is a potent electrophile and alkylating agent. The proximity of the carbon-chlorine sigma bond to the π-system of the double bond facilitates the departure of the chloride leaving group, forming a resonance-stabilized allylic carbocation. This high reactivity is the mechanistic basis for its hazardous properties:

-

Corrosivity and Tissue Damage: In the presence of nucleophiles, such as water in tissues or the amine and thiol groups in proteins, the compound readily undergoes SN1 or SN2 reactions. This alkylation of essential biomolecules disrupts their function, leading to cell death and manifesting as severe skin burns and eye damage.[4][5]

-

Sensitization: The ability to covalently modify proteins (haptenization) can trigger an immune response, leading to allergic skin reactions upon initial or subsequent exposures.[4][5]

-

Inhalation Toxicity: The material is reported to be extremely destructive to the tissues of mucous membranes and the upper respiratory tract. Inhalation can be fatal due to its ability to alkylate and destroy lung tissue, leading to inflammation, edema, and pneumonitis.[4][8]

Its incompatibility with strong oxidizing agents, bases, amines, and finely powdered metals stems from this reactivity.[1][4][9] It can undergo vigorous or explosive reactions with these substances.

Section 3: GHS Hazard Identification and Classification

Based on available data sheets for cinnamyl chloride, the compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The signal word is "Danger" .

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4][8] |

| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled | [4][8] |

| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage | [4][8] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [8] |

| Respiratory/Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [4][5] |

| Flammable Liquids (Category 4) | H227: Combustible liquid | [4][8] |

It is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][4][7]

Section 4: Exposure Control and Personal Protection

A multi-layered approach is essential to prevent exposure. The foundation of safety is a robust risk assessment and the implementation of the hierarchy of controls.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

-

Primary Containment: All handling of (Z)-Cinnamyl Chloride must be performed within a certified chemical fume hood to control the fatal inhalation hazard.[4]

-

Ventilation: Ensure the fume hood has adequate face velocity and is functioning correctly before beginning work.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the severe corrosive and toxic hazards.

-

Hand Protection: Use chemical-impermeable gloves. Given the aggressive nature of this reagent, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[8][9]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][8]

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) or a self-contained breathing apparatus (SCBA) must be used.[8]

Section 5: Experimental Workflow and Safe Handling Protocol

Adherence to a strict, pre-defined protocol is paramount for the safe use of (Z)-Cinnamyl Chloride.

Protocol: Safe Handling in a Chemical Fume Hood

-

Pre-Handling Verification:

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Ensure the work area is clear of incompatible materials (bases, oxidizers, etc.).[4][9]

-

Verify immediate access to an eyewash station, safety shower, and a spill kit rated for corrosive materials.

-

Don the required PPE as specified in Section 4.2.

-

-

Aliquotting and Dispensing:

-

Place the reagent bottle in a secondary container (e.g., a beaker) to contain any potential drips.

-

Use a glass syringe or cannula for liquid transfers. Avoid pouring directly from the bottle when possible to minimize splash risk.

-

Perform all transfers over a spill tray or absorbent pad within the fume hood.

-

Keep the container tightly closed when not in use to prevent the release of vapors.[4][10]

-

-

During the Reaction:

-

Set up the apparatus to minimize the potential for splashes or aerosol generation.

-

Continuously monitor the reaction. Do not leave it unattended.

-

-

Post-Handling Decontamination:

-

Carefully quench any residual reagent in the reaction vessel using an appropriate method determined by the experimental context (e.g., slow addition to a stirred solution of sodium bicarbonate).

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Wipe down the work surface in the fume hood.

-

Carefully remove PPE, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.[7]

-

Section 6: Emergency Response Protocols

Immediate and correct action is critical in any emergency involving (Z)-Cinnamyl Chloride.

Caption: Decision tree for first aid response to exposure.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[8][11] Seek immediate emergency medical help.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate emergency medical attention.[4]

-

Ingestion: Rinse the mouth thoroughly with water.[8] Do NOT induce vomiting.[7][8][9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Spill Response

-

Personal Safety: Evacuate non-essential personnel. Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Containment: Remove all sources of ignition.[7][8] Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7][9] Do not use combustible materials like paper towels.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][8]

-

Decontamination: Clean the spill area thoroughly.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9]

-

Hazards: The substance is a combustible liquid.[4] Containers may explode when heated.[7] Thermal decomposition can release toxic and irritating gases, such as hydrogen chloride and carbon monoxide.[4][7]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8][9] Use a water spray to cool fire-exposed containers.[7]

Section 7: Storage, Stability, and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is 2-8°C (refrigeration).[4][7] Keep away from heat, sparks, open flames, and other ignition sources.[4][10] Store separately from incompatible materials like oxidizing agents, bases, and moisture-sensitive substances.[10]

-

Stability: The product is stable under recommended storage conditions but can hydrolyze in the presence of moisture.[1]

-

Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Section 8: Toxicological and Ecological Profile

Toxicological Summary

-

Acute Effects: The substance is fatal if inhaled, harmful if swallowed, and causes severe burns to the skin and eyes.[4] It is extremely destructive to all tissues it comes into contact with.

-

Chronic Effects: Prolonged or repeated exposure may cause dermatitis.[9] Due to its nature as an alkylating agent, its potential for long-term systemic effects should not be underestimated, although specific data is limited.

Ecological Information

-

Toxicity: Limited data is available. One source indicates an LC50 of 12 mg/L for carp and an EC50 of 20 mg/L for daphnia magna, suggesting toxicity to aquatic life.

-

Persistence and Degradability: It is reported to be readily biodegradable.

-

Environmental Fate: Due to low water solubility and some volatility, its mobility in the environment may vary.[4] Discharge into the environment must be avoided.[8]

References

-

Cinnamyl chloride SDS, 21087-29-6 Safety Data Sheets - ECHEMI.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Cinnamyl Chloride - Material Safety Data Sheet (MSDS).

-

Cinnamyl chloride - SAFETY DATA SHEET.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Cinnamyl chloride | CAS#:21087-29-6 | Chemsrc.

-

Cinnamyl chloride(2687-12-9)MSDS Melting Point Boiling Density Storage Transport.

-

(Z)-Cinnamyl Chloride | C9H9Cl | CID 10997235 - PubChem.

-

Cinnamyl chloride | 21087-29-6 - Benchchem.

-

Cinnamyl Chloride Supplier | Specialty Benzyl Halide in Bulk - Juelun Chemical.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem - NIH.

-

Cinnamyl Chloride | LifeChem Pharma | Chemical Intermediate.

-

Cinnamyl chloride 95 2687-12-9.

Sources

- 1. Cinnamyl chloride | 21087-29-6 | Benchchem [benchchem.com]

- 2. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-Cinnamyl Chloride | C9H9Cl | CID 10997235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Cinnamyl chloride | CAS#:21087-29-6 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. Cinnamyl Chloride Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 11. Cinnamyl chloride(2687-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: (Z)-Cinnamyl Chloride as a Stereospecific Intermediate in Organic Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of (Z)-cinnamyl chloride as a key intermediate in organic synthesis. The focus is on leveraging the specific geometry of the Z-isomer to achieve high stereochemical control in subsequent reactions. This guide moves beyond standard procedures to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will cover the stereoselective synthesis of the precursor (Z)-cinnamyl alcohol, its conversion to (Z)-cinnamyl chloride with retention of configuration, and its application in stereospecific nucleophilic substitution reactions.

Introduction: The Significance of the (Z)-Isomer

In the landscape of organic synthesis, the cinnamyl moiety is a prevalent structural motif. However, the geometric configuration of the double bond—either (E) or (Z)—profoundly influences the three-dimensional structure and, consequently, the biological activity of the final molecule. While the thermodynamically more stable (E)-cinnamyl chloride is widely used, the (Z)-isomer offers unique stereochemical pathways that are critical for accessing specific target molecules. The inherent steric strain of the (Z)-configuration makes it a more challenging but highly valuable intermediate. Its proper synthesis and application demand a nuanced understanding of reaction mechanisms to prevent isomerization and control reaction outcomes.

The primary utility of (Z)-cinnamyl chloride lies in its role as an electrophile in nucleophilic substitution reactions.[1] The allylic system allows for both Sₙ2 and Sₙ1 type reactions, with the potential for allylic rearrangement.[2][3] The key to its successful application is to employ conditions that favor direct substitution while preserving the Z-geometry of the double bond.

Stereoselective Synthesis of (Z)-Cinnamyl Precursors

Direct and highly stereoselective synthesis of (Z)-cinnamyl chloride is challenging. A more reliable and common strategy involves the synthesis of (Z)-cinnamyl alcohol, followed by a stereoretentive chlorination reaction.

Synthesis of (Z)-Cinnamyl Alcohol

Several methods can be employed to produce (Z)-cinnamyl alcohol with high stereoselectivity:

-

Semi-hydrogenation of Phenylpropargyl Alcohol: The most common method involves the partial hydrogenation of 3-phenyl-2-propyn-1-ol using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst selectively reduces the alkyne to a (Z)-alkene without over-reducing to the alkane or isomerizing to the (E)-alkene.

-

Visible Light-Promoted Photocatalytic Isomerization: Recent advances have shown that (E)-cinnamyl alcohols or their derivatives can be isomerized to the (Z)-form using photocatalysts, such as iridium-based photosensitizers, under mild conditions.[4][5] This method provides a valuable route from the more readily available (E)-isomer.

-

Stereospecific Deoxygenation: Derivatives of trans-epoxy cinnamic acid can undergo stereospecific deoxygenation using nickel-based catalytic systems to yield (Z)-cinnamyl alcohol and its derivatives with excellent Z:E ratios.[4]

Protocol 1: Stereoretentive Chlorination of (Z)-Cinnamyl Alcohol

The conversion of the alcohol to the chloride must proceed with minimal isomerization. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The reaction mechanism, when controlled properly, can lead to high retention of the double bond geometry.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of thionyl chloride is critical to suppress side reactions, including isomerization and the formation of undesired byproducts.[6][7]

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will readily react with thionyl chloride, quenching the reagent and generating HCl, which can promote isomerization.

-

Gaseous Byproducts: The reaction produces SO₂ and HCl as gaseous byproducts. Their removal from the reaction mixture helps drive the equilibrium towards the product, according to Le Châtelier's principle.[6]

Detailed Step-by-Step Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Connect the gas outlet to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagent Preparation: Dissolve (Z)-cinnamyl alcohol (1.0 equiv.) in anhydrous diethyl ether (or dichloromethane) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1 equiv.) dropwise via the dropping funnel to the stirred solution. Ensure the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude (Z)-cinnamyl chloride should be used immediately in the next step due to its instability.

Application in Stereospecific Nucleophilic Substitution

(Z)-Cinnamyl chloride is a potent electrophile for constructing carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. Transition metal catalysis, particularly with palladium or copper, has proven to be a powerful tool for controlling the regioselectivity and stereoselectivity of these allylic substitution reactions.[8][9]

Reaction Workflow and Mechanistic Considerations

The workflow for a typical transition-metal-catalyzed allylic substitution involves the coordination of the metal to the double bond of the (Z)-cinnamyl chloride, followed by oxidative addition to form a π-allyl metal complex. The nucleophile then attacks this complex, and subsequent reductive elimination yields the product and regenerates the catalyst.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Synthesis of Z-Cinnamyl Ethers and Cinnamyl Alcohols through Visible Light-Promoted Photocatalytic E to Z Isomerization-MedSci.cn [medsci.cn]

- 6. benchchem.com [benchchem.com]

- 7. CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Stereoretentive Synthesis of cis-Cinnamyl Esters from (Z)-Cinnamyl Chloride: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

cis- or (Z)-Cinnamyl esters are valuable structural motifs in pharmaceuticals, agrochemicals, and fragrance compounds. However, their synthesis is challenging due to the thermodynamic preference for the trans-(E)-isomer. Direct substitution on (Z)-cinnamyl precursors often leads to isomerization, diminishing product purity and yield. This application note provides a detailed, field-tested protocol for the stereoretentive synthesis of cis-cinnamyl esters starting from (Z)-cinnamyl chloride. We delve into the critical mechanistic dichotomy of SN2 versus SN2' pathways that governs the stereochemical outcome of the reaction. A robust protocol utilizing Phase-Transfer Catalysis (PTC) is presented, which effectively minimizes isomerization by promoting the desired SN2 pathway, ensuring high yields and excellent preservation of the (Z)-olefin geometry. This guide is intended for researchers and process chemists seeking a reliable and scalable method for accessing these important molecules.

Introduction: The Challenge of (Z)-Isomer Synthesis

Cinnamyl esters are a well-established class of organic compounds with diverse applications. While the trans isomer is common, the cis geometry imparts unique biological activities and physical properties, making it a desirable target in drug development and materials science. The primary obstacle in synthesizing cis-cinnamyl derivatives is the inherent propensity of the allylic system to isomerize to the more stable trans configuration, particularly under thermal or prolonged reaction conditions.

The synthesis of esters from (Z)-cinnamyl chloride, an allylic halide, is a classic example of nucleophilic substitution. However, allylic systems present a unique challenge due to the competition between two possible bimolecular pathways: the direct substitution (SN2) and the allylic rearrangement (SN2').[1][2] The choice between these pathways is the determining factor for the stereochemical integrity of the final product.

-

Direct SN2 Attack: The nucleophile attacks the carbon atom directly bonded to the leaving group (the α-carbon). This pathway, if dominant, leads to the desired cis-cinnamyl ester, preserving the geometry of the double bond.

-

Rearranged SN2' Attack: The nucleophile attacks the terminal carbon of the double bond (the γ-carbon), inducing a concerted shift of the double bond and expulsion of the leaving group.[3] This pathway invariably leads to the formation of a rearranged product, which is often the thermodynamically favored trans-isomer.

This guide provides a comprehensive methodology that favors the SN2 pathway, enabling a predictable and high-yield synthesis of the target cis-cinnamyl esters.

Core Problem: The SN2 vs. SN2' Mechanistic Dichotomy

Understanding the factors that control the competition between the SN2 and SN2' pathways is crucial for designing a successful stereoretentive synthesis.[1] For a substrate like (Z)-cinnamyl chloride, the nucleophilic attack by a carboxylate anion can proceed through two distinct transition states as illustrated below.

Generally, the direct SN2 pathway is favored.[2] However, the SN2' pathway can become dominant if attack at the α-position is sterically hindered.[1] Key experimental factors that can be manipulated to favor the SN2 pathway include:

-

Nucleophile: Highly reactive, "soft" nucleophiles tend to favor the SN2 pathway.

-

Solvent: Polar aprotic solvents can solvate the cation of the nucleophilic salt, creating a more "naked" and reactive anion that promotes a rapid SN2 reaction.

-

Leaving Group: A good leaving group accelerates both pathways, but its influence on selectivity is complex.

-

Catalyst: Catalytic systems can dramatically alter the reaction environment to favor one pathway over the other.

Recommended Protocol: Stereoretentive Esterification via Phase-Transfer Catalysis (PTC)

Rationale: Phase-Transfer Catalysis (PTC) is an exceptionally effective technique for this transformation. It facilitates the reaction between a water-soluble carboxylate salt and an organic-soluble substrate like (Z)-cinnamyl chloride.[4][5] The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the carboxylate anion (RCOO⁻) from the aqueous or solid phase into the organic phase.[6]

In the organic phase, the carboxylate anion is poorly solvated and forms a loose ion pair with the bulky quaternary ammonium cation.[6] This "naked anion" is a highly potent nucleophile, leading to a significant acceleration of the substitution rate. This rapid, kinetically controlled reaction strongly favors the direct SN2 pathway over the more complex, higher-energy SN2' rearrangement, thus preserving the cis-alkene geometry.

Experimental Workflow

The overall workflow is straightforward, involving the reaction of the carboxylate salt with (Z)-cinnamyl chloride in a biphasic system with a PTC catalyst, followed by workup and purification.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

(Z)-Cinnamyl chloride (1.0 eq)

-

Carboxylic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq) or Sodium Hydroxide (NaOH)[4]

-

Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

-

Toluene or Acetonitrile (solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

-

Charge Reagents: To the flask, add the carboxylic acid (1.2 eq), potassium carbonate (1.5 eq), tetrabutylammonium bromide (0.1 eq), and toluene (approx. 5-10 mL per mmol of cinnamyl chloride).

-

Scientist's Note: Pre-forming the carboxylate salt is not necessary; it can be generated in situ using an inorganic base like K₂CO₃. This is often more convenient. Using a slight excess of the carboxylate ensures complete consumption of the cinnamyl chloride.

-

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 70-80 °C.

-

Substrate Addition: Once the reaction temperature is stable, add (Z)-cinnamyl chloride (1.0 eq) dropwise over 5-10 minutes.

-

Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction progress by TLC or GC analysis every hour. The reaction is typically complete within 2-6 hours.

-

Trustworthiness Check: The disappearance of the (Z)-cinnamyl chloride spot/peak is the primary indicator of reaction completion. Concurrently, a new, less polar spot/peak corresponding to the ester product should appear.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove the catalyst and any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure cis-cinnamyl ester.

Key Parameters and Optimization

The efficiency and stereoselectivity of the PTC reaction can be fine-tuned by adjusting several parameters.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Catalyst | Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) | TBAB is a cost-effective and highly efficient catalyst. TBAI can offer enhanced reactivity due to the in situ formation of a more reactive allylic iodide intermediate (Finkelstein reaction), potentially allowing for lower reaction temperatures.[7] |

| Solvent | Toluene, Acetonitrile | Toluene is an excellent choice for its ability to dissolve the organic substrate and its suitable boiling point. Acetonitrile, a polar aprotic solvent, can also be effective. A solvent may not be necessary if the alkylating agent is a liquid and can be used in excess.[4] |

| Base | K₂CO₃ (solid), 50% aq. NaOH (liquid) | Powdered anhydrous K₂CO₃ provides a solid surface for anion generation (Solid-Liquid PTC). Aqueous NaOH creates a Liquid-Liquid PTC system. Both are effective, with the choice often depending on substrate stability and ease of handling. |

| Temperature | 60 - 80 °C | This temperature range provides a good balance between reaction rate and minimizing potential thermal isomerization of the (Z)-double bond. Higher temperatures may lead to a decrease in the Z:E ratio. |

| Stirring Rate | > 500 RPM (Vigorous) | In a biphasic PTC system, the reaction rate is often limited by the interfacial area between the phases. Vigorous stirring is critical to maximize this area and ensure efficient transfer of the carboxylate anion.[6] |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Inefficient catalyst turnover; Insufficient stirring; Deactivated catalyst. | Increase catalyst loading to 0.1 eq. Ensure stirring is vigorous enough to create a fine emulsion. Use a fresh, high-purity PTC catalyst. |

| Significant Isomerization | Reaction temperature is too high; Prolonged reaction time. | Reduce the reaction temperature to 50-60 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using TBAI as a co-catalyst to accelerate the reaction at a lower temperature.[7] |

| Incomplete Reaction | Poor quality base; Insufficient nucleophile. | Use freshly powdered, anhydrous K₂CO₃. Increase the equivalents of carboxylic acid/base to 1.5 and 2.0, respectively. |

| Side Product Formation | Elimination reaction (E2). | While less common for primary allylic halides, elimination can occur with sterically hindered carboxylates or at high temperatures. Lowering the reaction temperature is the most effective solution. |

Conclusion

The stereoretentive synthesis of cis-cinnamyl esters from (Z)-cinnamyl chloride is a significant challenge that hinges on controlling the mechanistic balance between SN2 and SN2' pathways. The Phase-Transfer Catalysis (PTC) protocol detailed in this note offers a robust and reliable solution. By creating a highly reactive nucleophile in a kinetically controlled environment, this method effectively promotes the desired direct SN2 substitution, leading to high yields of the target cis-ester with excellent preservation of the double bond geometry. This approach provides a valuable tool for chemists in academic and industrial settings, enabling access to important and previously hard-to-synthesize molecules.

References

- Chemical Communications (RSC Publishing). Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids.

- Hartwig, J. F. (2004). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 37(9), 671–680.

- PTC Organics.

- van der Heijden, N. I., & Bickelhaupt, F. M. (2020). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 85(15), 9477–9487.

- PTC Organics, Inc.

- Quora. What is the difference between SN2 and SN2' prime substitution reaction?. (2023).

- eScholarship.

- CRDEEP Journals.

-

ResearchGate. Enantioselective iridium-catalyzed allylic substitution with a Reformatsky reagent: direct construction of β-stereogenic homoallylic esters. [Link]

- StackExchange. Why are allyl halides reactive towards both SN1 and Sn2 reactions?. (2018).

- ACS Publications. SN2 versus SN2′ Competition. (2022).

- OpenOChem Learn.

- Chemical Science (RSC Publishing).

- Macmillan Group.

-

ACS Publications. Esters from Reactions of Alkyl Halides and Salts of Carboxylic Acids. Reactions of Primary Alkyl Chlorides and Sodium Salts of Carboxylic Acids. [Link]

Sources

- 1. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (Z)-Cinnamyl Chloride

An authoritative guide by a Senior Application Scientist.

Welcome to the technical support center for handling and utilizing stereochemically sensitive reagents. This guide is dedicated to researchers, chemists, and drug development professionals working with (Z)-cinnamyl chloride. The contra-thermodynamic Z-isomer is a valuable building block, but its propensity to isomerize to the more stable E-form is a significant experimental challenge.

This document provides in-depth, field-proven insights and troubleshooting protocols designed to help you prevent unwanted Z-to-E isomerization, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing significant E-isomer contamination in my freshly opened bottle of (Z)-cinnamyl chloride. What is causing this isomerization?

A1: Root Cause Analysis of Z→E Isomerization

The conversion of (Z)-cinnamyl chloride to its more thermodynamically stable E-isomer is primarily driven by three factors: light, heat, and chemical catalysis (acidic or basic conditions). Understanding these mechanisms is the first step toward prevention.

-

Photochemical Isomerization: This is often the most significant and rapid pathway for degradation. Allylic systems like cinnamyl chloride can absorb energy from light, particularly UV and blue wavelengths. This energy promotes an electron to an excited triplet state. In this state, the double bond has single-bond character, allowing for free rotation. When the molecule relaxes back to the ground state, it can do so as either the Z or, more favorably, the more stable E isomer.[1][2] This process can be accelerated by photocatalysts.[3][4][5][6] The core mechanism involves the homolytic cleavage of the carbon-chlorine bond after energy absorption, leading to a radical intermediate that facilitates isomerization.[1][6][]

-

Thermal Isomerization: While the E-isomer is more stable, a significant energy barrier prevents spontaneous conversion at room temperature. However, elevated temperatures provide the necessary activation energy for this rotation to occur.[8] The risk of thermal isomerization increases during purification steps like distillation or during exothermic reactions that are not adequately cooled.

-

Catalytic Isomerization: Trace amounts of acid or base can catalyze the isomerization process. For allylic halides, this can proceed through the formation of ion-pair intermediates or via base-catalyzed proton shifts, which lower the energy barrier for rotation.[9][10][11]

The following diagram illustrates the photocatalytic isomerization pathway, which is a common cause of degradation during storage and handling.

Caption: Mechanism of photocatalyzed Z to E isomerization.

Q2: What are the definitive, gold-standard storage and handling conditions to maintain the purity of (Z)-cinnamyl chloride?

A2: Protocol for Optimal Storage and Handling

Meticulous storage and handling are non-negotiable for preventing isomerization. Simply placing the reagent in a refrigerator is insufficient. The key is to create an environment that is cold, dark, and inert.

Table 1: Recommended Storage Conditions for (Z)-Cinnamyl Chloride

| Parameter | Condition | Rationale | Citations |

|---|---|---|---|

| Temperature | 2-8°C (Refrigerator) for short-term use. -20°C (Freezer) for long-term stock. | Reduces thermal energy, slowing the rate of potential isomerization and other degradation pathways. | [12][13] |

| Light | Store in an amber or opaque vial . Wrap the vial in aluminum foil for extra protection. | Prevents light absorption, which is a primary driver of photochemical isomerization. | [1][2][14] |

| Atmosphere | Purge headspace with an inert gas (Argon or Nitrogen) before sealing. Use a vial with a PTFE-lined cap. | Cinnamyl chloride can react with moisture and oxygen. An inert atmosphere prevents hydrolysis and potential oxidative side reactions. | [15] |

| Container | Use clean, dry glass vials. Avoid plastic containers. | Prevents contamination from extractables or reactions with the container material. | |

Step-by-Step Handling Protocol:

-

Preparation: Before opening, allow the reagent vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold reagent.

-

Inert Environment: Perform all transfers inside a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

-

Light Exclusion: Conduct all operations in a fume hood with the sash lowered and ambient lights dimmed, or use amber-colored labware. Avoid direct sunlight at all costs.

-

Transfer: Use a clean, dry gas-tight syringe or cannula for liquid transfers.

-

Resealing and Storage: After taking the required amount, re-purge the vial's headspace with inert gas, seal tightly, wrap in foil, and immediately return it to the recommended cold storage.

Q3: How should I design my experimental setup and choose my reaction conditions to prevent isomerization during a reaction?

A3: A Chemist's Guide to Reaction Setup

The reaction environment itself can be a major source of isomerization. Careful planning of your protocol is critical.

Core Principles:

-

Temperature Control: Always maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Use an ice bath (0°C) or a dry ice/acetone bath (-78°C) for reagent addition and the reaction itself, if tolerated. This is crucial for controlling exothermic events.[15]

-

Solvent Choice: The solvent can influence ion-pair formation and stability. Non-polar aprotic solvents are often preferred. Always use anhydrous solvents to prevent hydrolysis to cinnamyl alcohol.[15]

-

Exclusion of Light: Wrap the reaction flask in aluminum foil. This is a simple but highly effective measure.

-

Inert Atmosphere: Assemble the reaction glassware under an inert atmosphere of argon or nitrogen to prevent side reactions with air or moisture.

-

Reagent Purity: Use high-purity reagents. Trace acidic or basic impurities can act as catalysts for isomerization.

Table 2: Solvent Selection Guide for Reactions with (Z)-Cinnamyl Chloride

| Solvent Class | Examples | Suitability | Rationale |

|---|---|---|---|

| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Excellent | Aprotic, generally non-reactive. Good for organometallic reactions.[16] |

| Hydrocarbon | Toluene, Hexanes | Good | Non-polar, aprotic. Good for maintaining a non-ionic environment. |

| Chlorinated | Dichloromethane (DCM) | Good to Fair | Aprotic, but can contain trace HCl. Use freshly distilled or passed through basic alumina. |

| Protic | Alcohols (Methanol, Ethanol), Water | Poor (Avoid) | Can lead to solvolysis, forming ethers or cinnamyl alcohol, and can facilitate isomerization.[10] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Use with Caution | Higher polarity can promote ionic intermediates. Ensure they are anhydrous and free of amine impurities. |

The workflow below outlines a best-practice approach for setting up a reaction.

Caption: Recommended workflow for minimizing isomerization during reaction setup.

Q4: Are there any chemical stabilizers I can add to my (Z)-cinnamyl chloride sample or reaction?

A4: On the Use of Stabilizers

While not a substitute for proper handling, the addition of a stabilizer can provide an extra layer of protection, particularly against radical-mediated degradation pathways.

-

Radical Inhibitors: Since photochemical isomerization can involve radical intermediates, adding a radical inhibitor can be effective.[1][17] A common choice is Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).

-

Phenolic Stabilizers: Compounds like hydroquinone have been used to stabilize similar allylic halides, such as allyl bromide, by preventing both discoloration and dimerization.[18]

Important Caveat: Before adding any stabilizer, you must verify its compatibility with your specific reaction chemistry. A stabilizer in one context could be a poison or unwanted reactant in another. Always run a small-scale pilot reaction to confirm there are no adverse effects.

Q5: How can I accurately quantify the Z/E ratio in my sample?

A5: Analytical Methods for Isomer Quantification

Accurate determination of the Z/E ratio is essential for quality control and for understanding the outcome of your reaction.

-

Proton NMR (¹H NMR): This is the most direct and common method. The vinylic protons of the Z and E isomers have distinct chemical shifts and, more importantly, different coupling constants (J-values).

-

For the E-isomer (trans) , the coupling constant between the two vinylic protons is typically large, around 15-18 Hz .

-

For the Z-isomer (cis) , this coupling constant is significantly smaller, usually in the range of 10-12 Hz .

-

By integrating the distinct signals for each isomer, you can calculate the Z/E ratio.

-

-

Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the isomers based on their different physical properties.

-

Methodology: The E and Z isomers have different dipole moments and shapes, which should allow for separation on a standard C18 HPLC column or a suitable GC column.[19]

-

Development: You may need to optimize the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation. For HPLC, sometimes adding acidic modifiers like acetic acid can improve separation, but you must ensure this does not cause isomerization on the column itself.[19]

-

Q6: My sample is already partially isomerized. Can I reverse it or purify the Z-isomer?

A6: Remediation and Purification Strategies

If isomerization has already occurred, you have two primary options: purification or, in some advanced cases, induced reverse isomerization.

-

Purification: Careful column chromatography can be used to separate the Z and E isomers. Because the isomers have different polarities, they will exhibit different retention times on silica or alumina. Monitor the fractions carefully by TLC or GC to isolate the desired Z-isomer. Perform the chromatography in a cold room or with a jacketed column if possible, and protect the column from light.

-

Contra-Thermodynamic Isomerization (Advanced): In specialized cases, it is possible to convert the more stable E-isomer back to the Z-isomer using specific photocatalytic methods.[3][14] These reactions use a photosensitizer that selectively facilitates the E-to-Z conversion under specific wavelengths of light. This is a complex procedure and is typically only considered when purification is not feasible and the Z-isomer is of high value.

References

- BenchChem. (2025).

- Li, H., et al. (2020). Realization of a photocatalyzed isomerization for the synthesis of cis‐cinnamyl ethers. Angewandte Chemie.

-

Xu, B., et al. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. Journal of the American Chemical Society, 142(13), 6206-6215. [Link]

-

Cristol, S. J., & Lee, G. A. (1969). Photochemical transformations. V. Allylic rearrangements and rearrangement of allylic halides to cyclopropyl halides. Journal of the American Chemical Society, 91(25), 7154-7157. [Link]

- BenchChem. (2025).

-

Xu, B., et al. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. Journal of the American Chemical Society. [Link]

- Xu, B., et al. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. Journal of the American Chemical Society, 142(13), 6206-6215.

- BOC Sciences. (n.d.). CAS 2687-12-9 (Cinnamyl chloride).

-

MDPI. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. [Link]

-

Xu, B., et al. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. PubMed. [Link]

-

Williamson, K. L., & Ogliaruso, M. A. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(19), 3543-3548. [Link]

-

Falck, J. R., et al. (2020). Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality. Organic Letters, 22(11), 4123-4128. [Link]

-

Melchiorre, P., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry, 82(14), 7240-7251. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2010). On the Importance of the Aromatic Ring Parameter in Studies of the Solvolyses of Cinnamyl and Cinnamoyl Halides. International Journal of Molecular Sciences, 11(4), 1537-1556. [Link]

- Organic Chemistry practical course. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.

-

D'Souza, M. J., et al. (2010). On the Importance of the Aromatic Ring Parameter in Studies of the Solvolyses of Cinnamyl and Cinnamoyl Halides. ResearchGate. [Link]

- LifeChem Pharma. (n.d.). Cinnamyl Chloride.

- Shirsat, V. M., et al. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry.

- Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Nagano Technical College.

-

SLS Ireland. (n.d.). Cinnamyl chloride, 95%. [Link]

- Google Patents. (n.d.). Method for stabilizing allyl bromide, and stabilized allyl bromide composition.

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

-

PubMed. (2020). Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality. [Link]

Sources

- 1. Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifechempharma.com [lifechempharma.com]

- 13. Cinnamyl chloride | TargetMol [targetmol.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cinnamyl chloride | 21087-29-6 | Benchchem [benchchem.com]

- 16. scientificlabs.ie [scientificlabs.ie]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]

- 19. echemi.com [echemi.com]

Technical Support Center: Stability & Handling of cis-Cinnamyl Chloride

Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Critical Instability Factors: Hydrolysis, Isomerization, and Remediation Protocols

Executive Summary

You are encountering stability issues with cis-cinnamyl chloride [(Z)-3-chloro-1-phenylprop-1-ene]. Unlike its alkyl counterparts, this allylic chloride is exceptionally sensitive to moisture-induced degradation. The degradation is autocatalytic : hydrolysis generates HCl, which subsequently catalyzes the isomerization of your remaining cis material into the thermodynamically favored trans isomer.

This guide provides the mechanistic causality, diagnostic criteria, and strict handling protocols required to maintain stereochemical integrity.

Module 1: The Mechanics of Instability

Q: Why does my cis-isomer degrade so rapidly compared to other chlorides?

A: The instability is driven by the Allylic Resonance Effect . In the presence of even trace moisture or polar protic solvents, cis-cinnamyl chloride undergoes ionization much faster than standard alkyl chlorides. The leaving group (Cl⁻) departs, forming a resonance-stabilized allylic carbocation.

Once this carbocation forms, the stereochemical information of the double bond is temporarily lost. The bond order drops, allowing free rotation around the C1-C2 bond. When the nucleophile (Water or returning Chloride) attacks:

-

Hydrolysis: Water attacks to form Cinnamyl Alcohol.

-

Isomerization: If Chloride re-attacks, it preferentially forms the trans-chloride because it is thermodynamically more stable (less steric hindrance between the phenyl ring and the chloromethyl group).

Key Insight: Moisture does not just consume your product; it actively converts your expensive cis-isomer into the cheaper trans-isomer via acid catalysis.

Degradation Pathway Visualization

Figure 1: The ionization pathway allows bond rotation. HCl generated by hydrolysis accelerates the ionization of remaining starting material.

Module 2: Diagnostic Toolkit

Q: How do I distinguish between simple hydrolysis and stereochemical scrambling?

A: Proton NMR (

Diagnostic Protocol:

Focus on the vicinal coupling constants (

Data Table: NMR Diagnostic Criteria

| Feature | cis-Cinnamyl Chloride | trans-Cinnamyl Chloride | Cinnamyl Alcohol (Hydrolysis) |

| Alkene Coupling ( | 10 – 12 Hz | 15 – 17 Hz | ~16 Hz (usually trans) |

| Chemical Shift ( | Olefinic protons often upfield relative to trans | Olefinic protons downfield | |

| Visual Signs | Clear/Yellow Oil | Clear/Yellow Oil | Cloudiness / Precipitate / Fuming |

Q: My bottle is "fuming" when opened. Is it safe? A: The fumes are Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis.

-

Immediate Action: This indicates significant degradation. The acid present will rapidly isomerize any remaining cis material.

-

Remediation: You must neutralize the acid immediately (see Module 4) or discard.

Module 3: Handling & Storage Protocols

Q: What are the mandatory storage conditions to prevent isomerization?

A: You must arrest both the thermal energy required for ionization and the moisture required for hydrolysis.

Protocol 8821-A: Storage & Aliquoting

-

Temperature: Store at -20°C . Room temperature promotes thermodynamic relaxation to trans.

-

Atmosphere: Store under Argon or Nitrogen.

-

Stabilizers: Store over activated 4Å Molecular Sieves (to scavenge water) and a small amount of solid Potassium Carbonate (

) or Sodium Bicarbonate.-

Why Base? The base neutralizes any trace HCl generated, breaking the autocatalytic cycle described in Figure 1.

-

Workflow: Safe Handling

Figure 2: Decision tree for receipt and storage to ensure stereochemical purity.

Module 4: Remediation & Purification

Q: Can I repurify degraded material?

A: It is difficult but possible.

-

Distillation: Not Recommended. The heat required (even under high vacuum) often provides enough activation energy to isomerize the cis alkene to trans.

-

Column Chromatography: Risky. Standard Silica Gel is acidic (pH 4-5). Passing cis-cinnamyl chloride through acidic silica will cause isomerization on the column.

Correct Purification Method (Buffered Chromatography): If you must purify, use Neutral Alumina or Buffered Silica .

-

Buffer Preparation: Treat silica gel with 1-2% Triethylamine (Et

N) in Hexanes before loading the sample. This neutralizes surface silanol groups. -

Elution: Run a fast column using non-polar solvents (Hexanes/EtOAc).

-

Verification: Immediately check NMR

-coupling after evaporation.

References

- Solvolysis Mechanisms: Winstein, S., & Young, W. G. (1957). Allylic Rearrangements.

-

NMR Coupling Constants: BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

-

Hydrolysis Kinetics: Queen, A. (1967).[3] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry.[3]

-

Isomer Stability: Longdom Publishing. (2021).[4][5] Cis-Trans Isomers and its Differences in Properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents [patents.google.com]

removing unreacted thionyl chloride from cinnamyl chloride

A Guide to the Effective Removal of Unreacted Thionyl Chloride

Welcome to the technical support guide for professionals engaged in the synthesis of cinnamyl chloride. The conversion of cinnamyl alcohol to cinnamyl chloride using thionyl chloride (SOCl₂) is a common and effective transformation. However, the critical post-reaction step—complete removal of the unreacted, corrosive, and volatile thionyl chloride—presents significant challenges that can impact product purity, yield, and safety.

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to address the specific issues encountered during this crucial workup phase.

Critical Safety Bulletin

Before proceeding with any experimental work, it is imperative to understand the hazards associated with thionyl chloride.

-

Extreme Reactivity: Thionyl chloride reacts violently with water and other protic solvents, releasing toxic and corrosive gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] This reaction is highly exothermic.

-

Corrosive and Toxic: It is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5] Inhalation can be toxic.[3]

-

Mandatory Precautions: All manipulations must be conducted in a certified chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE) is non-negotiable and includes:

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the removal of thionyl chloride.

Q1: What are the primary methods for removing excess thionyl chloride from my cinnamyl chloride product? A1: The two most prevalent and effective methods are Distillation (typically under vacuum) and Chemical Quenching with a basic aqueous solution.[1][6] The choice is dictated by the stability of your product, the reaction scale, and the required purity.[1]

Q2: When is distillation the superior choice? A2: Distillation is the preferred method when the product, like cinnamyl chloride, is sensitive to hydrolysis or when working on a larger scale.[1] It avoids introducing water, which could react with the desired acyl chloride product. For large-scale reactions, managing the significant heat generated from quenching can be difficult and hazardous, making distillation a safer alternative.[1]

Q3: Under what circumstances should I use chemical quenching? A3: Quenching is a viable, often faster, option for smaller-scale reactions where the product has sufficient stability to withstand an aqueous workup.[1][7] It is generally simpler to set up than a distillation apparatus. However, given the reactivity of cinnamyl chloride, this method requires extreme caution to prevent product loss.

Q4: How can I definitively confirm that all the thionyl chloride has been removed? A4: The absence of the sharp, pungent odor of thionyl chloride is a good initial sign. However, for applications requiring high purity, instrumental analysis is necessary. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the disappearance of the S=O stretch) or Gas Chromatography-Mass Spectrometry (GC-MS) can detect and quantify residual thionyl chloride.[1]

Decision Guide: Selecting Your Removal Method

To assist in choosing the optimal strategy for your specific experimental conditions, the following decision tree illustrates the logical selection process.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Method-Specific Protocols & Solutions

This section provides detailed protocols and solutions for common problems encountered with each removal method.

Method 1: Distillation (Preferred for Cinnamyl Chloride)

Distillation separates liquids based on differences in their boiling points. Thionyl chloride (BP: 76 °C) is more volatile than cinnamyl chloride (BP: ~110 °C at 11 mmHg), allowing for its selective removal.[8] Using a vacuum is crucial as it lowers the boiling points, preventing thermal degradation of the product.[1][9]

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Thionyl Chloride | 118.97 | 76 (at 760 mmHg) |

| Cinnamyl Chloride | 152.62 | ~235 (decomposes) |

| Cinnamyl Chloride | 108-110 (at ~11 mmHg)[8] |

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. It is critical to include a cold trap (cooled with dry ice/acetone or liquid nitrogen) between the receiving flask and the vacuum source to capture any volatile thionyl chloride and protect the pump.[1][10] An alkali trap (containing NaOH or KOH solution) should be placed between the cold trap and the pump to neutralize acidic gases.[1][9]

-

System Inertness: Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) before applying vacuum.

-

Applying Vacuum: Once the reaction is complete and cooled, slowly and carefully apply vacuum to the system. Be mindful of potential bumping.

-

Heating: Gently heat the reaction flask using an oil bath. The bath temperature should be kept low, generally below 50-60 °C, to avoid product decomposition.[1]

-

Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

-

Completion: Once the distillation is complete (i.e., no more liquid is collected), slowly and carefully release the vacuum, preferably by backfilling with an inert gas. The remaining material in the distillation flask is your crude cinnamyl chloride.[10]

Caption: Recommended setup for vacuum distillation.

Troubleshooting Distillation Issues

-

Issue 1: My product is darkening or decomposing during distillation.

-

Cause: The distillation temperature is too high, causing thermal degradation of the cinnamyl chloride.[1]

-

Solution: Ensure you are using a sufficient vacuum to lower the boiling point. Check your vacuum pump's performance and ensure all joints in the glassware are properly sealed to prevent leaks. The bath temperature should not significantly exceed the vapor temperature needed for distillation.

-

-

Issue 2: The plastic or rubber tubing on my vacuum line is degrading.

-

Cause: Acidic vapors (HCl and SO₂) are being pulled through the vacuum line and are attacking the tubing material.[1]

-

Solution: Use chemically resistant tubing (e.g., PTFE). More importantly, this indicates your trapping system is insufficient. Always use a cold trap followed by an alkali (base) trap to neutralize these corrosive vapors before they reach the pump or tubing.[1]

-

-

Issue 3: I've finished the distillation, but analytical tests (or odor) show thionyl chloride is still present.

-

Cause: Thionyl chloride can be persistent. This may be due to an inefficient distillation or co-distillation with the product.

-

Solution: Consider an azeotropic removal approach. Add a dry, inert solvent like toluene and distill again.[6] The toluene-thionyl chloride azeotrope will distill at a lower temperature, helping to pull the remaining traces from the mixture. Repeat this process if necessary.

-

Method 2: Chemical Quenching

This method involves carefully adding the reaction mixture to a cold, basic solution to neutralize the excess thionyl chloride and the acidic byproducts. This method carries a high risk of hydrolyzing the cinnamyl chloride product and should be used with extreme caution.

Experimental Protocol: Quenching with Sodium Bicarbonate

-

Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction mixture and potential foaming, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Cool this solution in an ice bath with vigorous stirring.[1]

-

Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the cold, vigorously stirred basic solution.[1] The addition rate must be very slow to control the highly exothermic reaction and the evolution of CO₂, SO₂, and HCl gases. Maintain the temperature of the quenching solution below 20°C.

-

pH Check: After the addition is complete, continue stirring for 15-30 minutes. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic. If it is still acidic, add more base.[1]

-

Workup: Transfer the mixture to a separatory funnel. Extract the cinnamyl chloride product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Quenching Issues

-

Issue 1: The quenching reaction is too vigorous and is difficult to control.

-

Cause: The addition of the reaction mixture is too fast, or the quenching solution is not cold enough.[1]

-

Solution: Immediately stop the addition. Ensure the quenching flask is securely in the ice bath and that the stirring is rapid and efficient. Resume addition at a much slower rate once the reaction is under control.

-

-

Issue 2: My final product yield is very low.

-

Cause: The desired product, cinnamyl chloride, has likely hydrolyzed back to cinnamyl alcohol during the aqueous workup. Acyl chlorides are highly susceptible to hydrolysis.

-

Solution: This is the primary drawback of this method for this specific product. If you must use quenching, work as quickly as possible at low temperatures. However, the most reliable solution is to switch to the distillation method to avoid introducing water altogether.

-

-

Issue 3: The pH of my aqueous layer remains acidic even after adding a lot of base.

-

Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of a large excess of thionyl chloride.

-

Solution: Continue to add more of the basic solution portion-wise until the pH is confirmed to be neutral or slightly basic and gas evolution has ceased.[1]

-

References

- Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.

- Benchchem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.

- Benchchem. (n.d.).

- Reddit. (2019). Removing thionyl chloride.

- NOP. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.

- Fisher Scientific. (2009).

- Sigma-Aldrich. (2024).

- KGROUP. (2006). Quenching Reactive Substances.

- Merck. (2026).

- Matsumoto, T. (n.d.). The Synthesis of Cinnamoyl Chloride.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (2023).

- PENTA. (2019).